2,2-diméthyl-2H-chromène-6-carbonitrile

Vue d'ensemble

Description

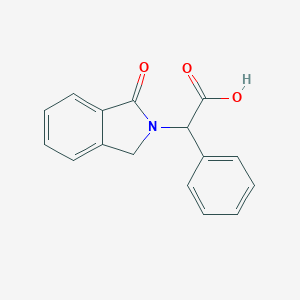

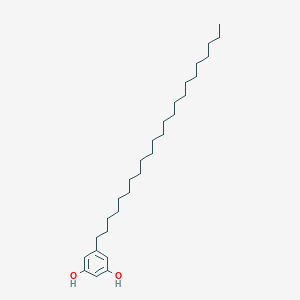

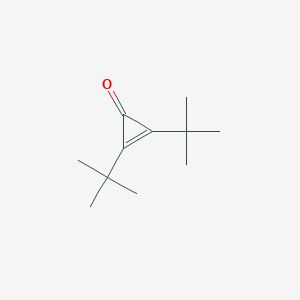

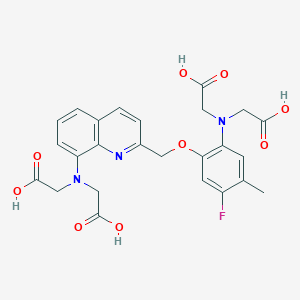

2,2-Dimethyl-2H-chromene-6-carbonitrile (DC6CN) is a heterocyclic compound that belongs to the class of organic compounds known as chromenes. It is a derivative of chromene, a type of organic compound that contains a six-membered aromatic ring with two oxygen atoms. DC6CN is an important synthetic intermediate in the synthesis of various drugs and other compounds. It has been widely studied for its biological properties, including its ability to act as an inhibitor of enzymes and its potential applications in drug synthesis, drug delivery, and biomedical research.

Applications De Recherche Scientifique

Agents antifongiques

Le 2,2-diméthyl-2H-chromène-6-carbonitrile et ses dérivés ont été conçus et synthétisés comme agents antifongiques potentiels . Ces composés ont montré une activité antifongique significative contre divers champignons phytopathogènes . Par exemple, le composé 4j, un dérivé du 2,2-diméthyl-2H-chromène, a présenté une puissance antifongique prometteuse contre les souches de Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali et Alternaria alternata .

Fongicides botaniques

Ce composé a des applications potentielles comme fongicide botanique en agriculture . La recherche sur les dérivés du 2,2-diméthyl-2H-chromène fournira une base théorique pour leur future application en tant que fongicides botaniques .

Chimie médicinale

Les 2,2-diméthyl-2H-chromènes sont considérés comme des échafaudages privilégiés en chimie médicinale . Ils constituent le squelette de base d'un certain nombre de molécules naturelles et synthétiques possédant des activités biologiques diverses .

Agents anticancéreux

Les phytomolécules à base de chromène, y compris les 2,2-diméthyl-2H-chromènes, ont des applications thérapeutiques potentielles contre un large éventail de maladies, en particulier le cancer .

Agents antiviraux

Ces composés ont également des applications potentielles comme agents antiviraux . Ils pourraient être utilisés dans le traitement de maladies virales mortelles

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,2-dimethyl-2H-chromene-6-carbonitrile are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the compound can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation . This suggests that it may interact with its targets through the formation of epoxide intermediates, which are highly reactive and can form covalent bonds with a variety of biological molecules .

Biochemical Pathways

Given its potential use in the synthesis of epoxide intermediates, it may affect pathways involving the metabolism of xenobiotics and the detoxification of reactive oxygen species .

Pharmacokinetics

Its physical and chemical properties, such as its melting point of 45-49 °c (lit) , suggest that it may have good bioavailability.

Result of Action

It has been suggested that the compound may have antifungal activity, as some derivatives of 2,2-dimethyl-2h-chromene have shown promising antifungal potency against several strains of phytopathogenic fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-dimethyl-2H-chromene-6-carbonitrile. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals. Its efficacy may also be influenced by the specific biological environment in which it is used, including the presence of other drugs or substances, the physiological state of the target cells, and the specific genetic makeup of the organism .

Propriétés

IUPAC Name |

2,2-dimethylchromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEQIYMIVRCVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381262 | |

| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33143-29-2 | |

| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the unexpected reaction observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with 2-(trifluoroacetyl)pyrrole under basic conditions?

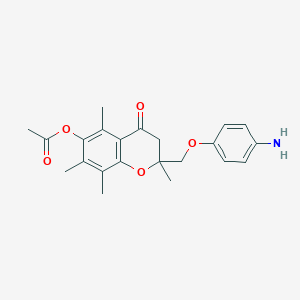

A: Instead of yielding the expected amino alcohol, the reaction between trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile and 2-(trifluoroacetyl)pyrrole under basic conditions resulted in the formation of (4R, 5aS,11bS*)-5a-hydroxy-6,6-dimethyl-4-trifluoromethyl-5a,11b-dihydro-4H,6H-pyrrolo[1′,2′:4,5]-oxazino[2,3-c]chromene-10-carbonitrile in high yields. [] This unexpected tetracyclic product was structurally confirmed through spectroscopic techniques and X-ray crystallography. []

Q2: Is the reaction of trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile specific to 2-(trifluoroacetyl)pyrrole, or does it apply to other 2-acylpyrroles?

A: The research suggests that this reaction is not limited to 2-(trifluoroacetyl)pyrrole. Similar reactions were observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with pyrroles containing formyl, acetyl, and benzoyl substituents at the 2-position. [] This indicates a broader applicability of this reaction to 2-acylpyrroles in general.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

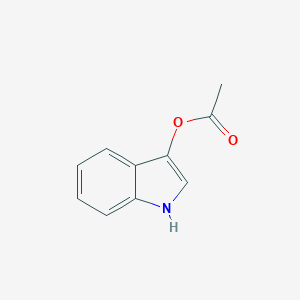

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)

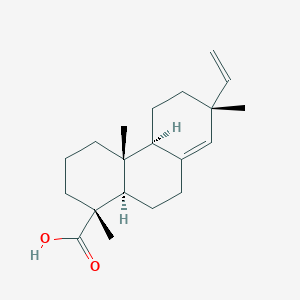

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)